molecular formula C18H15N5OS2 B6565835 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 1021208-42-3

2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6565835
CAS No.: 1021208-42-3
M. Wt: 381.5 g/mol
InChI Key: UEDVGQFZCADUEO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-methylphenyl group at position 2 of the pyrazolo-pyrazine core, a sulfanyl linker at position 4, and an acetamide moiety substituted with a 1,3-thiazol-2-yl group. Its structure integrates heterocyclic motifs known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.

Properties

IUPAC Name

2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-12-2-4-13(5-3-12)14-10-15-17(19-6-8-23(15)22-14)26-11-16(24)21-18-20-7-9-25-18/h2-10H,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDVGQFZCADUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide (CAS Number: 1021208-42-3) is a novel pyrazolo derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, a thiazole moiety, and a sulfanyl group, suggesting diverse chemical reactivity and biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₅N₅OS₂
Molecular Weight381.5 g/mol
StructureStructure

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticonvulsant Activity

The anticonvulsant potential of pyrazolo derivatives has been explored in various animal models. Compounds with similar structures have demonstrated efficacy in reducing seizure frequency and intensity, suggesting that This compound may also possess anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems or ion channels associated with neuronal excitability .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This positions the compound as a potential candidate for the development of anti-inflammatory drugs .

Study on Antimicrobial Activity

A recent study evaluated several pyrazolo derivatives against common pathogens using the agar well diffusion method. The results indicated that compounds structurally related to This compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin.

Anticonvulsant Efficacy

In a study assessing new N-phenyl derivatives for anticonvulsant activity, compounds similar to this thiazole-acetamide were shown to significantly reduce seizure activity in rodent models. The research highlighted the importance of structural modifications in enhancing biological efficacy.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects against various diseases. The structural components suggest possible interactions with biological targets such as enzymes and receptors involved in disease pathways.

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Research into this specific compound may reveal similar effects or mechanisms of action.
  • Neurological Disorders : There is growing interest in the neuroprotective properties of compounds containing thiazole and pyrazolo structures. Investigations focus on their ability to modulate neurotransmitter systems or protect against neurodegeneration.

The compound's sulfanyl group may enhance its biological activity by improving solubility and facilitating interactions with target biomolecules. Studies have shown that compounds with similar structures can act as inhibitors for various enzymes.

  • Enzyme Inhibition : Research has indicated that compounds with a pyrazolo[1,5-a]pyrazine backbone can inhibit specific kinases involved in cancer signaling pathways. This suggests that 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide could be a candidate for further exploration in this area.

Synthesis of Novel Compounds

As a versatile building block, this compound can be utilized to synthesize other complex molecules. Its unique functional groups allow chemists to create derivatives that may possess enhanced or novel properties.

Case Study 1: Anticancer Potential

A study investigated the efficacy of related pyrazolo compounds against breast cancer cell lines. The results indicated significant inhibition of cell growth and migration, suggesting that similar structural analogs could be effective in targeting cancer cells.

Case Study 2: Neuroprotective Effects

Research on thiazole derivatives demonstrated their ability to protect neuronal cells from oxidative stress. This opens avenues for testing the neuroprotective capabilities of the compound in models of neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound ID / Reference Core Substituent Acetamide Substituent Molecular Weight
Target Compound 4-Methylphenyl 1,3-Thiazol-2-yl 399.47*
G420-0189 4-Methylphenyl 3-Cyanophenyl 399.47
G420-0502 4-Fluorophenyl 3-Methoxyphenyl 408.45
4-Chlorophenyl 3-(Methylsulfanyl)phenyl Not Provided
4-Methylphenyl 2-(Trifluoromethyl)phenyl Not Provided

*Calculated based on molecular formula C₂₁H₁₇N₅OS₂.

Structure-Activity Relationships (SAR)

  • Core Aromatic Groups : Electron-withdrawing substituents (e.g., 4-chlorophenyl in ) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., 4-methylphenyl) improve solubility.
  • Acetamide Substitutions: Polar groups (e.g., 3-cyanophenyl in ) increase metabolic stability, whereas bulky substituents (e.g., trifluoromethyl in ) may sterically hinder target interactions.
  • Sulfanyl Linkers : The thioether bridge contributes to conformational flexibility, critical for accommodating diverse biological targets .

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